molecular formula C18H21N5O2 B2620803 1,3,7-trimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848919-62-0

1,3,7-trimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2620803
CAS No.: 848919-62-0
M. Wt: 339.399
InChI Key: QITIMKMFRBYVCP-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic molecule based on a purine-pyrimidine dione hybrid scaffold. This compound is part of the pyrimidine class of heterocycles, which are fundamental building blocks in medicinal chemistry due to their extensive biological activity and presence in nucleic acids . Pyrimidine-based structures are recognized as privileged scaffolds in drug discovery because of their synthetic versatility and ability to interact with a wide range of biological targets through hydrogen bonding and as bioisosteres for other aromatic systems . These compounds have demonstrated significant therapeutic potential across diverse areas, including as antibacterial agents, anticancer drugs, and treatments for neurological disorders . Specifically, pyrimidine-2,4-dione cores have been strategically used in the design of novel molecules investigated as dual BRD4 and PLK1 inhibitors, presenting a promising approach for anticancer therapy . Researchers value this chemical class for its ability to improve pharmacokinetic and pharmacodynamic properties in drug candidates. This product is intended for non-human research applications, such as use as a standard in analytical chemistry, a building block in organic synthesis, or a lead compound in biological screening assays. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3,7-trimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-11-5-7-13(8-6-11)22-9-12(2)10-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h5-8,12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITIMKMFRBYVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The target compound’s 1,3,7-trimethylation is unique compared to mono- or di-methylated analogs (e.g., ), which may influence steric hindrance and receptor binding.
  • Aromatic Substituents : The 4-methylphenyl group in the target compound differs from chlorophenyl (), fluorobenzyl (), or unsubstituted phenyl groups in analogs. Electron-donating methyl groups may enhance lipophilicity relative to halogenated derivatives.
  • Core Saturation : All compared compounds share the 7,8-dihydro-6H core, suggesting similar conformational flexibility.

Bioactivity and Therapeutic Potential

  • Pyrimidine-2,4-Dione Derivatives : Analogs like zidovudine (AZT) demonstrate antiviral activity , while others exhibit anti-inflammatory or receptor agonist properties. The target compound’s dione moiety may confer similar bioactivity, though substituent differences could modulate efficacy .
  • Adenosine Receptor Ligands: The chlorophenyl-substituted analog () has a molecular weight of 345.787 and XlogP 2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
  • IC50 Comparisons: Pyrimido[4,5-d]pyrimidine derivatives (e.g., compound 1 in ) show IC50 values of 10.11 ppm, but structural differences (e.g., fused pyrimidine vs. purino-pyrimidine cores) limit direct comparisons.

Research Findings and Discussion

Impact of Substituents on Properties

  • Lipophilicity: Methyl and aryl groups increase logP values, enhancing membrane permeability. The target compound’s additional methyl groups may further elevate logP, though excessive lipophilicity could reduce solubility.

Therapeutic Potential and Limitations

  • Drug Likeliness : The target compound’s molecular weight (estimated ~350–400 Da) and moderate lipophilicity align with Lipinski’s rules, suggesting oral bioavailability .
  • Data Gaps: Limited bioactivity data for the target compound necessitates further in vitro testing. Structural similarities to adenosine receptor ligands () and pyrimidine-based drugs () justify prioritization in lead optimization studies.

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